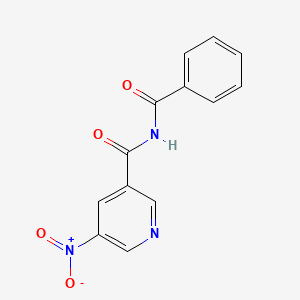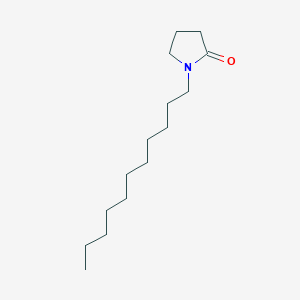![molecular formula C13H21NO4 B14621262 2,2'-{[(3,4-Dimethoxyphenyl)methyl]azanediyl}di(ethan-1-ol) CAS No. 60855-81-4](/img/structure/B14621262.png)
2,2'-{[(3,4-Dimethoxyphenyl)methyl]azanediyl}di(ethan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-{[(3,4-Dimethoxyphenyl)methyl]azanediyl}di(ethan-1-ol) is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a diethanolamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[(3,4-Dimethoxyphenyl)methyl]azanediyl}di(ethan-1-ol) typically involves the reaction of 3,4-dimethoxybenzyl chloride with diethanolamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the diethanolamine acts as a nucleophile, displacing the chloride ion from the benzyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-{[(3,4-Dimethoxyphenyl)methyl]azanediyl}di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
2,2’-{[(3,4-Dimethoxyphenyl)methyl]azanediyl}di(ethan-1-ol) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2’-{[(3,4-Dimethoxyphenyl)methyl]azanediyl}di(ethan-1-ol) involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
2-(3,4-Dimethoxyphenyl)ethanol: Another related compound with a similar backbone but different substituents.
Uniqueness
2,2’-{[(3,4-Dimethoxyphenyl)methyl]azanediyl}di(ethan-1-ol) is unique due to its combination of a dimethoxyphenyl group and a diethanolamine backbone. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
60855-81-4 |
|---|---|
Formule moléculaire |
C13H21NO4 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
2-[(3,4-dimethoxyphenyl)methyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C13H21NO4/c1-17-12-4-3-11(9-13(12)18-2)10-14(5-7-15)6-8-16/h3-4,9,15-16H,5-8,10H2,1-2H3 |
Clé InChI |
XEAJUPGXVYTXAM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CN(CCO)CCO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


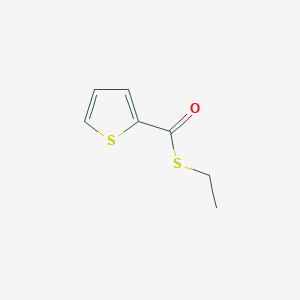
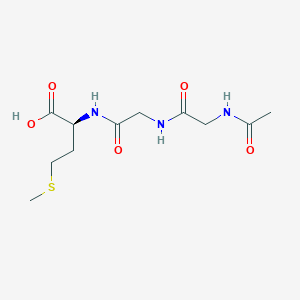
![2-{[1-(4-Fluorophenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14621203.png)

![7-Bromo-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14621210.png)
![3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B14621212.png)
methyl}phosphonic acid](/img/structure/B14621215.png)
![Pyridine, 2-[[(2-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14621220.png)
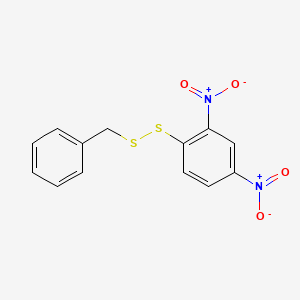
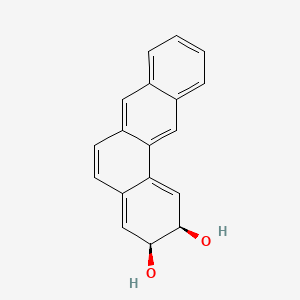
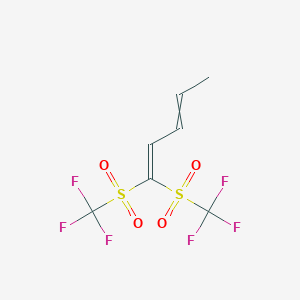
![Imidazole, 2-fluoro-5-[2-carboxyvinyl]-](/img/structure/B14621257.png)
